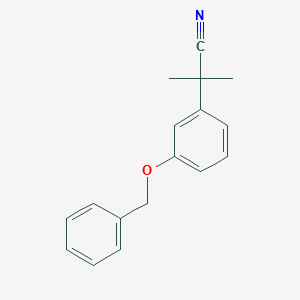

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

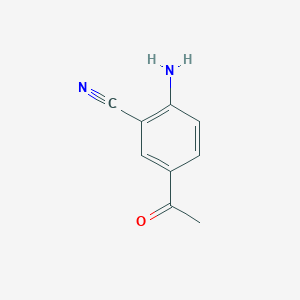

This compound is an organic molecule that contains a benzyloxy group and a nitrile group. The benzyloxy group consists of a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The nitrile group consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyloxy group), a nitrile group, and various carbon-carbon and carbon-hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of a nitrile group and aromatic rings, this compound is likely to be relatively stable and may have a high boiling point .Applications De Recherche Scientifique

Molecular Structure and Interaction

- The molecule, under the name 2,2′-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), displays a significant dihedral angle between the benzene ring and the nitrile group, facilitating weak C—H...π interactions in its crystal form. This structure exhibits absorbance at 212 nm due to a π–π* transition, hinting at its potential in spectroscopic applications (Gomathi et al., 2019).

Quantum Mechanical and Biological Analysis

- Comprehensive quantum mechanical studies on triazole derivatives related to anastrozole, which structurally include 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, elucidate their structural, nonlinear optical, electronic, and biological properties. These studies highlight potential applications in photodynamic therapy and drug design, backed by molecular docking studies indicating significant biological interactions (Al-Otaibi et al., 2020).

Photoluminescence and Nanomaterials

- Derivatives of benzoxazole, including structures akin to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, have been explored for their photoluminescent properties and potential as fluorescent nanomaterials. These compounds demonstrate strong blue light emission in solid state and are considered promising candidates for applications in aqueous and biological media (Ghodbane et al., 2012).

Bioactive Applications and Antifungal Properties

- Synthesis of bioactive azo-pyrazoline derivatives, which include benzyloxy-substituted compounds, showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).

- A series of Mannich bases synthesized from 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione exhibited promising antifungal activity against various fungal strains, showcasing their potential in antifungal drug development (Nimbalkar et al., 2016).

Electrochemical and Catalytic Properties

- Benzyloxy-functionalized 1,3-propanedithiolate model complexes related to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile demonstrated unique electrochemical properties. These complexes could have relevance in understanding and mimicking the active sites of [FeFe]-hydrogenases, enzymes pivotal in hydrogen production and utilization (Song et al., 2012).

Mécanisme D'action

Target of Action

The specific target would depend on the structural features of the compound and its chemical properties .

Mode of Action

It’s worth noting that the compound contains a benzyloxy group, which is known to undergo various chemical reactions . The compound could potentially interact with its targets through these chemical reactions, leading to changes in the target’s function .

Biochemical Pathways

For instance, compounds containing a benzyloxy group can undergo reactions such as oxidation and reduction . These reactions could potentially affect various biochemical pathways in the body .

Pharmacokinetics

For instance, compounds containing a boronic ester moiety are known to have certain stability and reactivity characteristics . These properties could potentially influence the bioavailability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile .

Result of Action

These effects would depend on the specific targets and the nature of the compound’s interactions with these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJVSQFPAEOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608110 |

Source

|

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile | |

CAS RN |

70120-08-0 |

Source

|

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)